molecular formula C19H17N3O2S2 B11488310 Methyl 5-cyano-2-methyl-6-[(pyridin-3-ylmethyl)sulfanyl]-4-(thiophen-2-yl)-1,4-dihydropyridine-3-carboxylate

Methyl 5-cyano-2-methyl-6-[(pyridin-3-ylmethyl)sulfanyl]-4-(thiophen-2-yl)-1,4-dihydropyridine-3-carboxylate

Cat. No.: B11488310
M. Wt: 383.5 g/mol
InChI Key: YHGSNLBWZAHKLS-UHFFFAOYSA-N
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Description

METHYL 5-CYANO-2-METHYL-6-{[(PYRIDIN-3-YL)METHYL]SULFANYL}-4-(THIOPHEN-2-YL)-1,4-DIHYDROPYRIDINE-3-CARBOXYLATE is a complex organic compound that belongs to the class of dihydropyridines. Dihydropyridines are known for their diverse biological activities and are often used in medicinal chemistry for the development of various therapeutic agents.

Preparation Methods

The synthesis of METHYL 5-CYANO-2-METHYL-6-{[(PYRIDIN-3-YL)METHYL]SULFANYL}-4-(THIOPHEN-2-YL)-1,4-DIHYDROPYRIDINE-3-CARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes the condensation of pyridine derivatives with thiophene compounds under controlled conditions. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity. Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure consistent quality and efficiency.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding pyridine and thiophene derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydropyridine derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, where the pyridine or thiophene moieties are replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

METHYL 5-CYANO-2-METHYL-6-{[(PYRIDIN-3-YL)METHYL]SULFANYL}-4-(THIOPHEN-2-YL)-1,4-DIHYDROPYRIDINE-3-CARBOXYLATE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is explored for its potential use in developing new therapeutic agents for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as conductivity and stability.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Compared to other dihydropyridine derivatives, METHYL 5-CYANO-2-METHYL-6-{[(PYRIDIN-3-YL)METHYL]SULFANYL}-4-(THIOPHEN-2-YL)-1,4-DIHYDROPYRIDINE-3-CARBOXYLATE is unique due to its specific structural features, such as the presence of both pyridine and thiophene moieties. Similar compounds include other dihydropyridine derivatives with different substituents on the pyridine and thiophene rings. These structural differences can lead to variations in their chemical reactivity and biological activities.

Properties

Molecular Formula

C19H17N3O2S2

Molecular Weight

383.5 g/mol

IUPAC Name

methyl 5-cyano-2-methyl-6-(pyridin-3-ylmethylsulfanyl)-4-thiophen-2-yl-1,4-dihydropyridine-3-carboxylate

InChI

InChI=1S/C19H17N3O2S2/c1-12-16(19(23)24-2)17(15-6-4-8-25-15)14(9-20)18(22-12)26-11-13-5-3-7-21-10-13/h3-8,10,17,22H,11H2,1-2H3

InChI Key

YHGSNLBWZAHKLS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(C(=C(N1)SCC2=CN=CC=C2)C#N)C3=CC=CS3)C(=O)OC

Origin of Product

United States

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